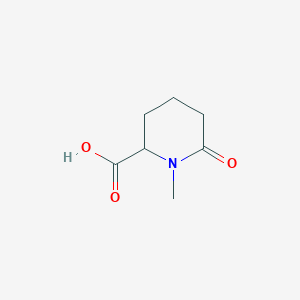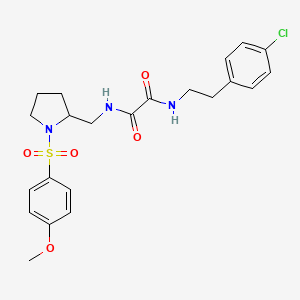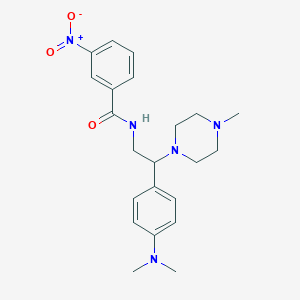
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. APDC is a chelating agent that selectively binds to metal ions, especially copper and zinc.
Mecanismo De Acción
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide selectively binds to metal ions, especially copper and zinc, through its pyrazole and carboxamide groups. The binding of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide to metal ions can affect the biochemical and physiological processes that involve these metal ions. For example, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can inhibit the activity of copper-dependent enzymes, such as superoxide dismutase, and reduce the levels of copper ions in cells and tissues.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various biological systems. It can affect the activity of copper- and zinc-dependent enzymes, alter the levels of metal ions in cells and tissues, and modulate the oxidative stress and inflammation responses. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been shown to have neuroprotective and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has several advantages for lab experiments, including its selectivity for metal ions, its stability in solution, and its ease of use. However, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide in scientific research. These include the development of new drugs and therapies that target metal ion-dependent processes, the investigation of the role of metal ions in neurodegenerative diseases, and the exploration of the potential of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide as a diagnostic tool for metal ion-related disorders. Additionally, further studies are needed to explore the potential toxicity and environmental impact of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide and other chelating agents.
Métodos De Síntesis
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can be synthesized by a reaction between 3-aminopropyl-1,5-dimethylpyrazole and dimethylformamide dimethyl acetal in the presence of a copper catalyst. The reaction produces a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been widely used in scientific research as a chelating agent for metal ions. It has been used to study the role of copper and zinc in biological systems, as well as the effects of metal ion deficiency and toxicity. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-6-8(12-13(7)2)9(14)11-5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXDUQOBFNVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
